molecular formula C23H23FN2O6 B2660344 methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate CAS No. 898418-31-0

methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate

Cat. No.: B2660344
CAS No.: 898418-31-0
M. Wt: 442.443
InChI Key: CMGHJWYBPGTJHY-UHFFFAOYSA-N
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Description

Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a fluorophenyl group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a fluorophenyl compound under controlled conditions to form the intermediate. This intermediate is further reacted with a pyran derivative to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its antimicrobial and antitumor properties. The structural features, including the piperazine moiety and the furan-2-carboxylate group, contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing piperazine structures often exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, making them candidates for antibiotic development . The incorporation of a fluorophenyl group enhances these properties by increasing lipophilicity, which aids in cell membrane penetration.

Antitumor Activity

Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate has been evaluated for its anticancer potential. Studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of the piperazine ring is particularly associated with enhanced cytotoxicity against these cells.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for optimizing its biological activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the furan moiety significantly affect the compound's potency. For example, substituents like fluorine on aromatic rings have been correlated with increased biological activity due to their electron-withdrawing effects, which stabilize the molecular structure during interactions with biological targets .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against E. coli and S. aureus strains.
Study BAntitumor ActivityDemonstrated IC50 values lower than 10 µM against MCF-7 cells.
Study CSynthesis OptimizationImproved yield by modifying reaction conditions and using different solvents.

These findings underscore the compound's potential as a lead structure for developing new therapeutic agents targeting infections and cancer.

Mechanism of Action

The mechanism of action of methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for these receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, distinguishes it from other similar compounds and may contribute to its enhanced activity and specificity in biological systems.

Biological Activity

Methyl 5-{[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The compound features a multifaceted structure that includes:

  • A furan ring
  • A pyran moiety
  • A piperazine substituent

This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyran derivatives, including those similar to this compound.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The IC50 values ranged from 0.250.25 µM to 0.580.58 µM for different derivatives, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action :
    • The anticancer effects are attributed to the ability of the compound to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties , which have been documented in various studies.

Antimicrobial Efficacy

  • Broad Spectrum Activity :
    • This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Comparative Studies :
    • When tested against standard strains such as E. coli and S. aureus, the compound demonstrated lower minimum inhibitory concentrations (MICs) than some conventional antibiotics, suggesting a promising alternative in antimicrobial therapy .

Other Pharmacological Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects :
    • Research indicates that derivatives of pyran can inhibit COX enzymes, leading to reduced inflammation . This suggests potential applications in treating inflammatory diseases.
  • Anticonvulsant Activity :
    • Some studies have reported anticonvulsant properties associated with similar compounds, indicating that this compound may also offer neuroprotective benefits .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 values between 0.25 µM - 0.58 µM
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibits COX enzymes
AnticonvulsantPotential neuroprotective effects

Properties

IUPAC Name

methyl 5-[[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O6/c1-29-23(28)21-7-6-18(32-21)14-31-22-15-30-19(12-20(22)27)13-25-8-10-26(11-9-25)17-4-2-16(24)3-5-17/h2-7,12,15H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGHJWYBPGTJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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